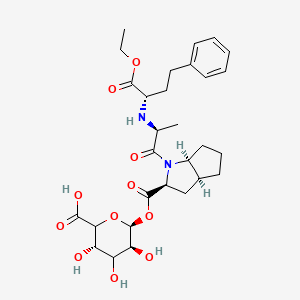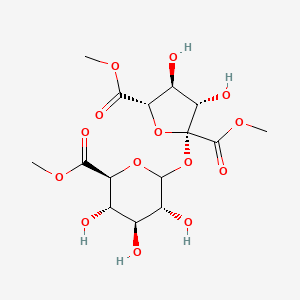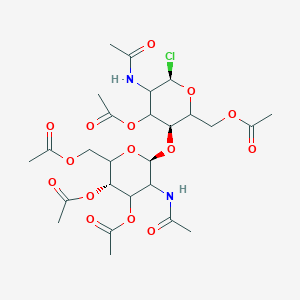
Ramipril Acyl-|A-D-glucuronide, ~ 80% By HPLC
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ramipril Acyl-β-D-glucuronide involves complex biochemical pathways, primarily through hepatic metabolism. Ramipril is metabolized into its active form, Ramiprilat, and further undergoes glucuronidation to form Ramipril Acyl-β-D-glucuronide. This process is indicative of the drug's phase II metabolism, where glucuronide conjugation increases the solubility of the drug for easier excretion. Advanced synthesis techniques, including selective acylation methods, have been developed for the efficient synthesis of β-acyl glucuronides, offering a pathway for creating Ramipril Acyl-β-D-glucuronide analogs for research purposes (Perrie et al., 2005).
Molecular Structure Analysis
The molecular structure of Ramipril Acyl-β-D-glucuronide is characterized by the presence of an acyl-glucuronide linkage, which is a key feature influencing its stability and reactivity. The acyl-glucuronide moiety is known for its propensity to undergo intramolecular rearrangements, leading to the formation of isomeric structures. These rearrangements are influenced by the molecule's physicochemical properties, such as electronic and steric factors, which can significantly impact its stability under physiological conditions (Camilleri et al., 2018).
Chemical Reactions and Properties
Ramipril Acyl-β-D-glucuronide exhibits a notable reactivity, particularly in its ability to undergo acyl migration and form stable covalent bonds with proteins. This reactivity is attributed to the acyl glucuronide's electrophilic nature, making it a potential mediator of drug-induced toxicity. Studies on the degradation of acyl glucuronides under physiological conditions have provided insights into the kinetics of these reactions, highlighting the influence of the glucuronide's electronic and steric features on its reactivity and stability (Baba & Yoshioka, 2009).
Physical Properties Analysis
The physical properties of Ramipril Acyl-β-D-glucuronide, such as solubility and stability, are critical for its pharmacokinetic profile. Its enhanced solubility compared to the parent compound Ramipril facilitates its excretion through renal and biliary routes. The stability of Ramipril Acyl-β-D-glucuronide is significantly influenced by pH and the presence of β-glucuronidase, with studies demonstrating its susceptibility to hydrolysis and the formation of isomeric forms under varying pH conditions (Dickinson & King, 1993).
Chemical Properties Analysis
The chemical properties of Ramipril Acyl-β-D-glucuronide, particularly its reactivity and interaction with biological macromolecules, are pivotal in understanding its role in drug metabolism and potential adverse effects. The compound's ability to form covalent bonds with proteins through its acyl glucuronide moiety has been associated with drug-induced toxicity, underscoring the importance of assessing its chemical reactivity in the context of safety and efficacy (Dickinson & King, 1993).
Aplicaciones Científicas De Investigación
Interference in Analytical Methods
- Ramipril and its metabolite, Ramipril Acyl-¡A-D-glucuronide, present challenges in analytical methods. An unknown metabolite interfering with the determination of ramipril and ramiprilat was identified as an N-glucuronide of ramipril, highlighting the importance of considering such metabolites in analytical techniques (Persson et al., 2006).
Method Development and Validation
- A synthesized labile acyl glucuronide of ramipril was used in the development and validation of a method for quantitation of ramipril and ramiprilat. This approach underscores the role of Ramipril Acyl-¡A-D-glucuronide in the process of bioanalytical method development (Tan et al., 2009).
Pharmacokinetics
- Ramipril's metabolism involves the formation of ramiprilat and a glucuronate conjugate. Understanding the pharmacokinetics of ramipril, including its conversion to metabolites like Ramipril Acyl-¡A-D-glucuronide, is crucial in clinical pharmacology (Meisel et al., 1994).
Impact on Bioanalytical Assays
- Ramipril and Ramipril Acyl-¡A-D-glucuronide can interfere with bioanalytical assays. Interferences in the quantification of ramipril and ramiprilat in incurred samples were observed, highlighting the need for method refinement (Côté et al., 2011).
Influence on Metabolite Excretion
- The pharmacokinetics of ramipril, including the formation and excretion of its glucuronide metabolite, has been studied in various populations, such as the elderly and patients with chronic congestive heart failure, to understand its excretion pattern and pharmacokinetic behavior (Meyer et al., 1987; Heintz et al., 1993).
Application in Physiological Studies
- Studies on biliary excretion and pharmacokinetics in different patient groups, such as cholecystectomy patients, have utilized the knowledge of Ramipril Acyl-¡A-D-glucuronide to understand the drug's behavior in various physiological conditions (Luck et al., 1991; Verho et al., 1995).
Ramipril in Cardiovascular Disorders
- While the main focus of ramipril has been on its therapeutic efficacy in cardiovascular disorders, the understanding of its metabolites, including Ramipril Acyl-¡A-D-glucuronide, is crucial in comprehending its pharmacological properties (Todd & Benfield, 1990).
Renal Function Influence
- The influence of renal function on ramipril's pharmacokinetics, particularly the formation and excretion of its metabolites, has been a subject of research, helping in the dose adjustment for patients with renal impairment (Debusmann et al., 1987).
Application in Veterinary Medicine
- The pharmacokinetics and pharmacodynamics of ramipril and Ramipril Acyl-¡A-D-glucuronide have also been studied in veterinary medicine, specifically in dogs, to understand the effect of renal impairment on these parameters (Lefebvre et al., 2006).
Formulation and Evaluation
- Research on the formulation and evaluation of solid lipid nanoparticles of ramipril involves understanding the role of its metabolites, including Ramipril Acyl-¡A-D-glucuronide, in enhancing the drug's bioavailability and reducing side effects (Ekambaram & Abdul, 2011).
Spectrophotometric Determination
- Kinetic spectrophotometric methods for determining ramipril in pharmaceutical formulations take into account its metabolites like Ramipril Acyl-¡A-D-glucuronide, highlighting the importance of these metabolites in analytical chemistry (Rahman et al., 2005).
Safety And Hazards
Acyl glucuronides, especially acyl glucuronides, were often found to be unstable in vitro and in vivo. Acyl glucuronide metabolites can convert back to the parent drugs at physiological pH through hydrolysis . Despite a large body of in vitro data on the reactions of acyl glucuronides with protein, evidence for adduct formation from acyl glucuronides in vivo is limited and potentially ambiguous .
Direcciones Futuras
There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .
Propiedades
IUPAC Name |
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZVWDOXIZGYPD-XHPMATLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858358 | |
| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ramipril Acyl-beta-D-glucuronide | |
CAS RN |
1357570-21-8 | |
| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)




